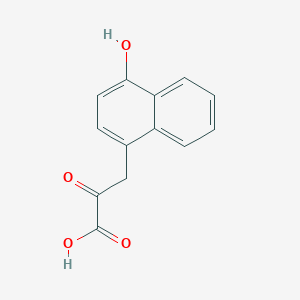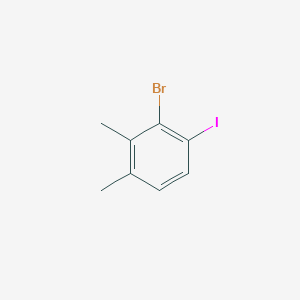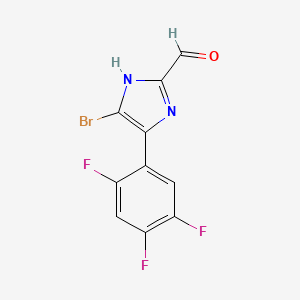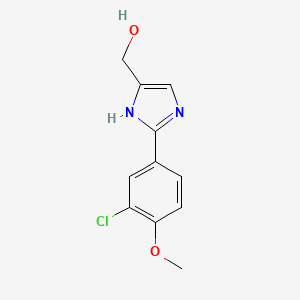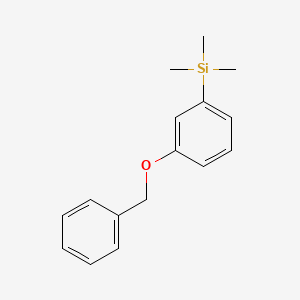
(3-(Benzyloxy)phenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C16H20OSi. It is characterized by a phenyl ring substituted with a benzyloxy group and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)trimethylsilane typically involves the reaction of 3-hydroxybenzyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)phenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-(Benzyloxy)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)phenyl)trimethylsilane involves its ability to act as a hydride donor or radical H-donor. The silicon atom in the trimethylsilyl group has a high affinity for oxygen and fluorine, making it a versatile reagent in various chemical reactions. The benzyloxy group can participate in resonance stabilization, influencing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Benzyloxy)-5-(methylthio)phenyl)trimethylsilane
- (3-(Benzyloxy)phenyl)dimethylsilane
- (3-(Benzyloxy)phenyl)triethylsilane
Uniqueness
(3-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of both a benzyloxy group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C16H20OSi |
|---|---|
Poids moléculaire |
256.41 g/mol |
Nom IUPAC |
trimethyl-(3-phenylmethoxyphenyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)16-11-7-10-15(12-16)17-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
Clé InChI |
UGZSDCDVGBOSMT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)


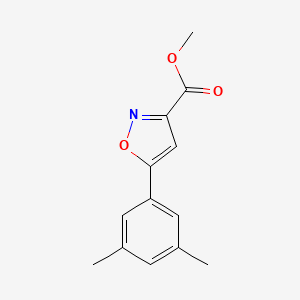
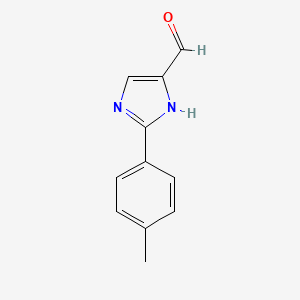
![Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)
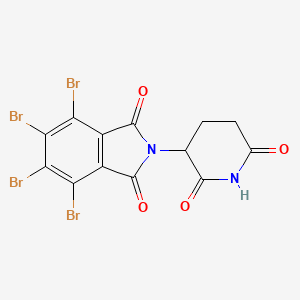
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
